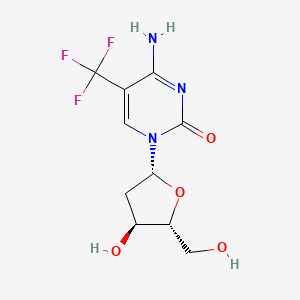

5-Trifluoromethyl-2'-deoxycytidine

Beschreibung

Contextualization within Nucleoside Analog Research

5-Trifluoromethyl-2'-deoxycytidine is classified as a pyrimidine (B1678525) nucleoside analog. Nucleoside analogs are a class of synthetic compounds that bear a strong structural resemblance to the naturally occurring nucleosides, such as cytosine, that form the building blocks of DNA and RNA. nih.gov This structural mimicry allows them to interfere with cellular processes.

The fundamental principle behind the action of these analogs is their ability to be mistaken by cells for endogenous nucleosides. nih.gov Once taken up by cells, they can be metabolized through the same anabolic or catabolic pathways as their natural counterparts. nih.gov Their therapeutic and research applications stem from two primary mechanisms of action:

Incorporation into Nucleic Acids: Analogs can be integrated into the growing chains of DNA or RNA during replication or transcription.

Enzyme Inhibition: They can compete with natural nucleosides for the active sites of critical enzymes, thereby inhibiting their function. nih.gov

Due to these properties, pyrimidine antimetabolites, including fluoropyrimidines and cytosine analogues, are extensively utilized in clinical oncology research. nih.gov

Historical Perspective of Halogenated Pyrimidine Nucleosides

The scientific investigation of pyrimidines, the parent ring system of this compound, dates back to the late 19th century. The systematic study began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives, and the parent compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The introduction of halogen atoms into the pyrimidine structure led to the development of halogenated pyrimidines, a significant class of compounds in medicinal chemistry. These compounds have been extensively investigated as non-hypoxic cell radiosensitizers, meaning they can make tumor cells more susceptible to radiation therapy. nih.gov For these compounds to be effective, they must be incorporated into the cellular DNA, a process that can necessitate prolonged administration to sufficiently replace the natural DNA base, thymidine (B127349). nih.gov

The related compound, 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine), which shares the trifluoromethyl group, has a research history dating back to the 1960s. Its tumor-inhibitory activities were reported in 1964, and its clinical pharmacology was being studied by the early 1970s. nih.govnih.gov The broader medicinal use of the trifluoromethyl group itself began as early as 1928, with research intensifying in the mid-1940s. wikipedia.org

Significance of the Trifluoromethyl Moiety in Nucleoside Chemistry

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry, and its incorporation into a nucleoside analog like this compound confers several important properties. acs.orghovione.com The relationship between the -CF3 group and biological activity was first reported in 1958. mdpi.com

Key characteristics of the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic breakdown. mdpi.com This enhances the compound's stability in biological systems.

Lipophilicity: The -CF3 group increases the lipophilicity, or fat-solubility, of a molecule, which can facilitate its passage through cell membranes. mdpi.com

Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety can alter the electronic properties of the pyrimidine ring, potentially enhancing interactions with biological targets like enzymes. mdpi.commdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere, a chemical substitute for other atoms or groups, to modify a compound's properties. It is frequently used to replace chlorine or methyl groups to fine-tune steric and electronic characteristics or to protect a reactive methyl group from metabolic oxidation. wikipedia.orgmdpi.com

While the substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in biological activity, one statistical analysis of over 28,000 compound pairs found that in approximately 9.19% of cases, this replacement could increase bioactivity by at least a factor of ten. acs.org

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Description | Reference |

|---|---|---|

| Hansch π Value | +0.88 (Indicates increased lipophilicity) | mdpi.com |

| Bond Dissociation Energy (C-F) | 485.3 kJ/mol (Compared to 414.2 kJ/mol for C-H, indicating high stability) | mdpi.com |

| Nature | Strong electron-withdrawing group | mdpi.commdpi.com |

| Common Bioisosteric Replacement | Chlorine (Cl), Methyl group (-CH3) | wikipedia.orgmdpi.com |

Overview of Research Trajectories for this compound

Research into this compound has followed several distinct trajectories, primarily focusing on its potential as an anticancer agent and as a tool for biophysical studies.

One major area of investigation involves its use in combination with other agents to enhance its therapeutic effect. Studies have explored the co-administration of this compound with tetrahydrouridine (B1681287). nih.govaacrjournals.org The rationale for this approach is twofold:

Circumventing Catabolism: Tetrahydrouridine inhibits the enzyme cytidine (B196190) deaminase in the body, which would otherwise quickly break down and inactivate this compound. nih.govaacrjournals.org

Exploiting Tumor Biochemistry: Many tumor types, including certain leukemias and carcinomas, exhibit high levels of cytidine deaminase. aacrjournals.org The research strategy posits that after systemic deactivation is prevented by tetrahydrouridine, the high levels of this enzyme specifically within the tumor could selectively convert this compound into the active anticancer compound 5-trifluorothymidine directly at the tumor site. aacrjournals.org

Another significant research avenue utilizes the fluorine atoms of the trifluoromethyl group as a probe in nuclear magnetic resonance (NMR) spectroscopy. Researchers have incorporated this compound into synthetic DNA strands (oligonucleotides). acs.org The unique signal of the fluorine atoms in ¹⁹F NMR allows for detailed monitoring of changes in DNA structure, such as the transition from the common right-handed 'B-form' of DNA to the left-handed 'Z-form'. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPCSMIPDACTB-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216605 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66384-66-5 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Trifluoromethyl 2 Deoxycytidine

De Novo Synthetic Routes to 5-Trifluoromethyl-2'-deoxycytidine

De novo synthesis refers to the construction of the target molecule from simpler, more readily available starting materials. For CF₃dC, these routes involve the careful assembly of the trifluoromethylated pyrimidine (B1678525) base and the deoxyribose sugar moiety.

Direct fluorination offers a convergent approach to synthesizing fluorinated nucleosides by modifying a pre-existing nucleoside scaffold. nih.govnih.gov One such strategy involves the radical trifluoromethylation of protected 2'-deoxycytidine (B1670253) using a system like sodium triflinate (CF₃SO₂Na) and tert-butyl hydroperoxide, which allows for the regioselective synthesis of the 5-CF₃ derivative in good yields. researchgate.net

Another advanced method is the electrophilic fluorination of 2'-ketonucleosides, which can be generated from pyrimidine-based derivatives. acs.org Although sometimes challenging for pyrimidine bases, this strategy provides a pathway to fluorinated nucleosides. acs.org The direct fluorination approach is linear and helps retain the original stereochemistry of the nucleoside. nih.gov

Nucleophilic substitution is a cornerstone of organic synthesis and is employed in creating trifluoromethylated nucleosides. This can involve the reaction of a nucleophile with a trifluoromethyl-containing reagent. semanticscholar.org For instance, a common precursor, 5-iodo-2'-deoxyuridine, can undergo copper-catalyzed trifluoromethylation to produce trifluridine (B1683248) (5-trifluoromethyl-2'-deoxyuridine). nih.gov While this yields the uridine (B1682114) analogue, it is a key intermediate that can be subsequently converted to the desired cytidine (B196190) derivative.

The development of various trifluoromethylating agents, which can act as sources of a CF₃ carbanion, has been crucial. semanticscholar.org These reagents react with electrophilic centers on the pyrimidine ring or its precursors to install the trifluoromethyl group. Nucleophilic substitution reactions can also be used to introduce fluorine at other positions, for example, by displacing a suitable leaving group with a fluoride (B91410) ion source, although this is more common for modifying the sugar moiety. acs.orgresearchgate.net

The conversion of a uracil (B121893) or uridine derivative into a cytidine derivative is a critical transformation that involves an amidation or amination process. A common and effective method is the conversion of the C4-carbonyl of the uracil ring into an amine. This can be achieved through a multi-step process, often involving the activation of the C4-position.

One approach involves creating a 4-triazolide or 4-arylether intermediate from a protected 5-trifluoromethyl-2'-deoxyuridine. acs.org This activated intermediate is then treated with a source of ammonia, such as aqueous or methanolic ammonia, to displace the leaving group and form the exocyclic amine of the cytosine base. acs.orgresearchgate.net More modern methods utilize efficient coupling agents to facilitate this amidation, providing a direct and high-yielding route to the cytidine nucleoside from its uridine counterpart. rsc.org

Table 1: Comparison of Amidation Strategies for Uridine to Cytidine Conversion

| Method | Activating Agent/Intermediate | Amination Reagent | Typical Conditions | Reference |

|---|---|---|---|---|

| Triazolide Intermediate | 1,2,4-Triazole, POCl₃ or TPSCl | Aqueous/Methanolic Ammonia | Room temperature to mild heating | acs.orgresearchgate.net |

| Arylether Intermediate | p-Nitrophenol, DCC | Ammonia | Heating in a sealed vessel | acs.org |

This table is interactive. Click on headers to sort.

A highly effective and widely used convergent strategy for synthesizing nucleosides is the glycosylation of a silylated nucleobase with a protected sugar derivative. nih.govmdpi.com In the context of CF₃dC synthesis, this typically begins with the preparation of silylated 5-trifluoromethyluracil. This is achieved by treating 5-trifluoromethyluracil with a silylating agent like hexamethyldisilazane (B44280) (HMDS).

The resulting silylated base is then coupled with a protected 2-deoxyribose derivative, such as Hoffer's chloro-sugar (1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose). nih.gov This N-glycosylation reaction is promoted by a Lewis acid, like zinc chloride (ZnCl₂), and results in the stereoselective formation of the β-anomer of the protected nucleoside. nih.gov Subsequent deprotection and conversion of the uracil base to cytosine (as described in 2.1.3) yields the final product, this compound. This method is advantageous for large-scale synthesis due to its efficiency and stereocontrol. nih.gov

Post-Synthetic Modifications and Prodrug Design for this compound

Once this compound is synthesized, it can be further modified to alter its biological properties. A primary goal of these modifications is the design of prodrugs, particularly nucleotide analogs, which can be more readily utilized by cellular machinery.

For a nucleoside analog to exert its biological effect, it must typically be converted into its 5'-monophosphate, diphosphate, and ultimately triphosphate form by cellular kinases. mdpi.com The synthesis of these phosphorylated derivatives is therefore of great importance for both biological studies and therapeutic applications.

The initial and often rate-limiting step is the formation of the 5'-monophosphate, catalyzed by deoxycytidine kinase or thymidine (B127349) kinase. nih.govnih.gov The subsequent phosphorylations to the di- and triphosphate are generally more efficient. The 5'-triphosphate of this compound (CF₃dCTP) is the active form that can be incorporated into DNA by DNA polymerases. nih.govnih.gov

Chemical synthesis of these nucleotide analogs is also a critical research area. A common method for preparing the 5'-triphosphate is the Ludwig-Eckstein reaction, which involves treating the parent nucleoside with salicyl chlorophosphite, followed by reaction with pyrophosphate. mdpi.com Other methods involve multi-step procedures starting from protected nucleosides to regioselectively phosphorylate the 5'-hydroxyl group. rsc.orgmdpi.com These synthetic triphosphates are invaluable tools for biochemical assays and polymerase substrate studies. nih.govnih.gov

Table 2: Key Enzymes and Methods in the Phosphorylation of CF₃dC

| Phosphorylated Product | Key Enzyme (Biological) | Synthetic Method (Chemical) | Significance | References |

|---|---|---|---|---|

| 5'-Monophosphate (CF₃dCMP) | Deoxycytidine Kinase, Thymidine Kinase | Regioselective phosphorylation of protected CF₃dC | Rate-limiting step in cellular activation | mdpi.comnih.govnih.gov |

This table is interactive. Click on headers to sort.

The study of these phosphorylation pathways and the chemical synthesis of the resulting nucleotide analogs are essential for understanding the mechanism of action and for developing more effective therapeutic agents based on the this compound scaffold.

Chemical Modifications for Enhanced Biological Activity

The biological activity of nucleoside analogs like this compound can be significantly modulated through chemical modifications. These alterations are strategically designed to improve metabolic stability, enhance cellular uptake, increase affinity for target enzymes, or reduce toxicity. Research into the chemical derivatization of F3dC and related fluoropyrimidine nucleosides has explored modifications at both the sugar moiety and the pyrimidine base.

One common strategy involves the modification of the 5'-hydroxyl group of the deoxyribose sugar. For instance, the synthesis of 5'-azido and 5'-amino derivatives of the related compound, 5-trifluoromethyl-2'-deoxyuridine, has been reported. nih.gov The conversion of the 5'-hydroxyl group to an amino group was found to decrease antiviral potency but also significantly reduce host cell toxicity, thereby improving the therapeutic index. nih.gov Such modifications at the 5'-position of F3dC could potentially alter its interaction with nucleoside kinases, the enzymes responsible for its initial phosphorylation, a critical step for its activation.

Another avenue for chemical modification is the introduction of different functional groups at the C5 position of the pyrimidine ring, although the trifluoromethyl group itself is a key feature for the biological activity of F3dC. The strong electron-withdrawing nature of the trifluoromethyl group is crucial for its mechanism of action. However, the synthesis of various 5-substituted pyrimidine 2'-deoxynucleosides demonstrates the chemical feasibility of introducing a range of functionalities to modulate biological properties.

Furthermore, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are purine (B94841) antagonists, has shown that the incorporation of a trifluoromethyl group can lead to compounds with significant cytotoxic effects against various cancer cell lines. nih.gov This suggests that creating hybrid molecules that combine the trifluoromethyl-pyrimidine scaffold of F3dC with other pharmacologically active moieties could be a promising strategy for developing new anticancer agents with enhanced or novel mechanisms of action.

Development of Prodrugs for Improved Cellular Delivery and Activation

A significant challenge in the clinical application of many nucleoside analogs, including this compound, is their rapid degradation in the bloodstream. A primary metabolic pathway responsible for this inactivation is deamination by the enzyme cytidine deaminase (CDA), which converts the deoxycytidine analog to its corresponding deoxyuridine form. To overcome this, prodrug strategies have been developed to protect the active compound from premature metabolism and to enhance its delivery to tumor cells.

A key approach in this regard is the co-administration of F3dC with an inhibitor of cytidine deaminase, such as tetrahydrouridine (B1681287) (THU). While not a prodrug in the classical sense of a covalently modified parent drug, this combination therapy functions as a prodrug system. By inhibiting CDA, tetrahydrouridine prevents the rapid systemic deamination of F3dC, thereby increasing its plasma concentration and bioavailability. This allows for a greater amount of the active drug to reach the tumor tissue.

Clinical studies on the related compound, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), have demonstrated the effectiveness of this approach. Co-administration of FdCyd with THU was shown to significantly increase the plasma levels of FdCyd. nih.gov This strategy is directly applicable to F3dC, as it is also a substrate for cytidine deaminase.

Beyond co-administration with enzyme inhibitors, the development of covalent prodrugs has also been explored for fluoropyrimidine nucleosides. These prodrugs are designed to be inactive until they are metabolized to the active drug at the target site. For example, phosphoramidate (B1195095) prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) have been synthesized. These compounds are designed to release the active nucleotide intracellularly, bypassing the need for initial phosphorylation by nucleoside kinases, which can be a rate-limiting step and a mechanism of drug resistance.

Molecular Mechanisms of Action of 5 Trifluoromethyl 2 Deoxycytidine

Interactions with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Metabolism

The cytotoxic effects of 5-Trifluoromethyl-2'-deoxycytidine (TFT), also known as trifluridine (B1683248), are primarily attributed to its interference with DNA synthesis and function. Following cellular uptake, TFT undergoes phosphorylation to its active triphosphate form, which then acts as a substrate for DNA polymerases.

Incorporation into Nucleic Acids

The triphosphate metabolite of trifluridine is incorporated into DNA, leading to significant cellular disruption. This integration into the DNA structure is a key aspect of its mechanism of action, causing DNA dysfunction that ultimately results in the death of cancer cells. Unlike some other fluoropyrimidine analogs, trifluridine's cytotoxic activity is predominantly DNA-directed. aacrjournals.orgnih.gov Studies have shown that trifluridine can be extensively misincorporated into the genomic DNA of cancer cells. researchgate.net This extensive incorporation is a distinguishing feature of its action. researchgate.net

While the primary focus of trifluridine's action is on DNA, its effects on RNA metabolism are less direct. The conversion of this compound to its uridine (B1682114) counterpart can potentially lead to the formation of metabolites that might interact with RNA synthesis pathways, though this is not considered its main mechanism of action. aacrjournals.orgnih.gov

Inhibition of DNA Replication and Synthesis

The incorporation of trifluridine into the DNA template severely hampers DNA replication and synthesis. nih.gov This disruption leads to an arrest in the cell cycle, specifically a sustained G2 phase arrest, which is dependent on the p53 tumor suppressor protein. researchgate.net This cell cycle arrest is a direct consequence of the DNA damage and dysfunction caused by the integrated trifluridine molecules. researchgate.net The interference with DNA synthesis effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

Enzymatic Target Interactions

The anticancer activity of this compound is also mediated by the interaction of its metabolites with key enzymes involved in nucleotide metabolism.

Inhibition of Thymidylate Synthase (TS) by Active Metabolites (e.g., 5-trifluoromethyl-2'-deoxyuridylic acid)

One of the primary enzymatic targets of trifluridine's active metabolite, 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (F3dTMP), is thymidylate synthase (TS). nih.govnih.gov TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgtaylorandfrancis.com

F3dTMP acts as a potent mechanism-based inhibitor of TS. nih.govacs.org The inhibition process involves the binding of F3dTMP to the active site of TS. nih.gov The catalytic cysteine residue in the enzyme's active site attacks the C6 position of the pyrimidine (B1678525) ring of F3dTMP. nih.gov This initiates a reaction that leads to the formation of a stable covalent complex between the inhibitor and the enzyme, effectively inactivating TS. nih.gov X-ray crystallography studies have confirmed the covalent attachment of the nucleotide to tyrosine 146 within the enzyme's structure. nih.gov This irreversible inhibition of TS leads to a depletion of dTMP pools, which in turn disrupts DNA synthesis and repair, contributing to the cytotoxic effects of trifluridine. nih.gov

| Metabolite | Enzyme Target | Mechanism of Inhibition | Consequence |

| 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (F3dTMP) | Thymidylate Synthase (TS) | Covalent bond formation with the enzyme's active site nih.gov | Depletion of dTMP, inhibition of DNA synthesis nih.gov |

Modulation of Cytidine (B196190) Deaminase Activity

Cytidine deaminase (CDA) is an enzyme that can deaminate cytidine and its analogs, converting them to their corresponding uridine forms. wikipedia.org this compound is a substrate for CDA and can be converted to 5-trifluorothymidine (the deoxyuridine form of trifluridine). aacrjournals.orgnih.gov This conversion is significant because some tumors exhibit high levels of CDA. aacrjournals.orgnih.gov

The activity of CDA can be modulated to enhance the therapeutic efficacy of trifluridine. Co-administration of trifluridine with a CDA inhibitor, such as tetrahydrouridine (B1681287) (H4Urd), can decrease the systemic deamination of trifluridine. aacrjournals.orgnih.gov This approach can lead to higher concentrations of the active drug at the tumor site, particularly in tumors with elevated CDA levels, thereby exploiting this enzymatic difference for a more targeted therapeutic effect. aacrjournals.orgnih.gov This strategy highlights the importance of CDA in the metabolism and modulation of this compound's activity.

| Compound | Enzyme | Interaction | Outcome |

| This compound | Cytidine Deaminase (CDA) | Substrate for deamination aacrjournals.orgnih.gov | Conversion to 5-trifluorothymidine aacrjournals.orgnih.gov |

| Tetrahydrouridine (H4Urd) | Cytidine Deaminase (CDA) | Inhibition aacrjournals.orgnih.gov | Decreased systemic deamination of this compound aacrjournals.orgnih.gov |

Interactions with Deoxycytidine Kinase and Deoxycytidylate Deaminase

The metabolic activation of this compound is a stepwise process initiated by cellular kinases and deaminases.

Deoxycytidine Kinase (dCK): The first and rate-limiting step in the activation of this compound is its phosphorylation to the monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK). wikipedia.orguniprot.org dCK is a crucial enzyme in the nucleoside salvage pathway, phosphorylating natural deoxyribonucleosides like deoxycytidine, deoxyadenosine, and deoxyguanosine. uniprot.org The enzyme exhibits broad substrate specificity, enabling it to phosphorylate a wide array of nucleoside analogues used in therapeutic applications. wikipedia.org

Structural and kinetic studies on human dCK with various 5-substituted deoxycytidine analogues have provided insight into this interaction. It was initially thought that bulky substituents at the 5-position of the pyrimidine ring, such as a methyl group, would prevent phosphorylation by dCK due to steric hindrance. However, research has shown that 5-methyl-deoxycytidine, which is isosteric with thymidine (B127349), is indeed an effective substrate for wild-type dCK. nih.govacs.orgnih.gov The crystal structure of dCK in complex with 5-methyl-deoxycytidine revealed that the enzyme's active site can make adjustments to accommodate the 5-position methyl group. nih.govacs.org This adaptability strongly suggests that this compound, with its trifluoromethyl group at the same position, also serves as a substrate for dCK, allowing for its initial, critical phosphorylation step.

Deoxycytidylate Deaminase (dCMPD): Following its phosphorylation to this compound monophosphate, the molecule becomes a substrate for another key enzyme, deoxycytidylate deaminase (dCMPD). nih.gov This enzyme's primary physiological role is to catalyze the deamination of deoxycytidylate (dCMP) to produce deoxyuridylate (dUMP), a direct precursor for thymidylate synthesis. nih.gov

Influence on Pyrimidine Nucleoside Phosphorylases

The metabolic fate of this compound is also influenced by catabolic enzymes, specifically pyrimidine nucleoside phosphorylases. These enzymes are involved in breaking down nucleosides into their respective bases and a sugar-phosphate moiety. However, research indicates that deoxycytidine and its analogues are not primary substrates for these phosphorylases. nih.gov A study from 1985 demonstrated that the systemic catabolism of this compound is limited when cytidine deaminase activity is inhibited by a compound like tetrahydrouridine. nih.gov This suggests that the primary catabolic pressure on the parent drug comes from deamination at the nucleoside level, and that circumventing this breakdown preserves the compound, allowing it to be phosphorylated by dCK. This resistance to direct cleavage by pyrimidine nucleoside phosphorylases is a key feature of its metabolic profile. nih.gov

Cellular Biochemical Pathway Perturbations

Once metabolized, the active forms of this compound profoundly disrupt the delicate balance of intracellular nucleotide pools and interfere with the fundamental process of pyrimidine biosynthesis.

Impact on Nucleotide Pool Homeostasis

The primary mechanism of action of this compound's active metabolite is the inhibition of thymidylate synthase, which leads to significant disruptions in the homeostatic balance of deoxyribonucleoside triphosphate (dNTP) pools. These pools are essential for DNA synthesis and repair.

The inhibition of thymidylate synthase blocks the production of deoxythymidine monophosphate (dTMP), leading to a depletion of the deoxythymidine triphosphate (dTTP) pool. Concurrently, the cell continues to phosphorylate the active drug, 5-trifluoromethyl-2'-deoxyuridine monophosphate (F3dUMP), leading to the accumulation of its triphosphate form, F3dUTP. This creates a dual assault on DNA synthesis: a shortage of the necessary natural building block (dTTP) and the presence of a fraudulent one (F3dUTP).

Furthermore, the blockage of the deamination pathway from dCMP to dUMP by the active metabolite can cause a significant buildup of upstream nucleotides. Studies on specific inhibitors of dCMP deaminase have shown that this enzymatic block can lead to a dramatic, up to eight-fold, expansion of the deoxycytidine triphosphate (dCTP) pool, while the pools of dATP, dGTP, and dTTP remain unaffected by this specific mechanism. This surge in dCTP can then create a negative feedback loop, inhibiting the initial activation step catalyzed by deoxycytidine kinase.

The table below summarizes the principal effects on nucleotide pools resulting from the action of this compound's metabolites.

| Nucleotide Pool | Effect of Thymidylate Synthase Inhibition | Consequence |

| dTTP (deoxythymidine triphosphate) | ↓ (Decrease) | Depletion of an essential precursor for DNA synthesis. |

| dUMP (deoxyuridine monophosphate) | ↑ (Increase) | Accumulation of the substrate for thymidylate synthase. |

| F3dUTP (5-trifluoromethyl-2'-deoxyuridine triphosphate) | ↑ (Increase) | Accumulation of a fraudulent nucleotide that can be incorporated into DNA. |

| dCTP (deoxycytidine triphosphate) | ↑ (Increase) | Potential feedback inhibition of deoxycytidine kinase. |

Alterations in De Novo Pyrimidine Biosynthesis Pathways

The central perturbation caused by this compound in the de novo pyrimidine biosynthesis pathway is the potent, mechanism-based inhibition of the enzyme thymidylate synthase (TS). This enzyme is responsible for the sole intracellular de novo source of thymidylate (dTMP), a critical component of DNA. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the methyl donor to produce dTMP.

The active metabolite, 5-trifluoromethyl-2'-deoxyuridine 5'-monophosphate (F3dUMP), acts as a powerful inhibitor of TS. It binds to the active site of the enzyme, and the catalytic cysteine residue attacks the C6 position of the pyrimidine ring. This initiates a reaction that activates the trifluoromethyl group, leading to the formation of a stable, covalent complex between the inhibitor and the enzyme. This covalent binding effectively and irreversibly inactivates the enzyme, shutting down the production of dTMP. This singular enzymatic blockade is the primary mechanism through which this compound exerts its effects.

Preclinical Pharmacological and Biological Investigations of 5 Trifluoromethyl 2 Deoxycytidine

In Vitro Cellular Activity

The antiproliferative activity of 5-Trifluoromethyl-2'-deoxycytidine and its derivatives has been evaluated in several cancer cell lines. In HEp-2 cells, a human epidermoid carcinoma line, derivatives of 5-trifluoromethyl-2'-deoxyuridine have been shown to inhibit deoxythymidine kinase, an enzyme crucial for DNA synthesis. Specifically, 5-Trifluoromethyl-2'-deoxyuridine (F3dThd) competitively inhibited the phosphorylation of deoxythymidine by both HEp-2 cell and Herpes Simplex Virus Type 1 (HSV-1)-induced deoxythymidine kinase. The apparent Michaelis constant (Kmapp) for deoxythymidine and the apparent inhibition constant (KIapp) for F3dThd were determined for both the cellular and viral enzymes. brieflands.com

While specific data on the direct inhibitory effect of this compound on the proliferation of S-49 mutant cell lines were not identified in the reviewed literature, studies on related compounds provide insights into potential mechanisms. For instance, mutant S-49 T-lymphoma cell lines have been used to study resistance to other antiviral agents that target DNA synthesis. nih.gov

Furthermore, the related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) has demonstrated significant inhibition of cell growth in various cancer cell lines. In the human colon cancer cell line HCT-116, FdCyd induced cell cycle arrest and apoptosis. The half-maximal inhibitory concentration (IC50) for FdCyd in HCT-116 cells was 1.72 ± 0.23 μM at 24 hours and 1.63 ± 0.21 μM at 48 hours. brieflands.com Studies with FdCyd have also shown that it can inhibit the proliferation of multiple cancer cell lines, including those derived from colorectal carcinoma, hepatocellular carcinoma, osteosarcoma, and oesophageal squamous cell carcinoma, with varying degrees of sensitivity. nih.gov

| Compound | Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|---|

| 5-Trifluoromethyl-2'-deoxyuridine (F3dThd) | HEp-2 | Inhibition of deoxythymidine kinase | Competitively inhibited dThd phosphorylation. Kmapp (dThd) = 3.5 µM, KIapp (F3dThd) = 22.5 µM for HEp-2 cell dTK. | brieflands.com |

| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | Inhibition of cell growth, induction of apoptosis | IC50 at 24h: 1.72 ± 0.23 μM; IC50 at 48h: 1.63 ± 0.21 μM. | brieflands.com |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Multiple (HCT116, HEPG2, U2OS, KYSE150) | Inhibition of proliferation | Inhibited proliferation in all tested cell lines to varying degrees. | nih.gov |

This compound and its derivatives have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). The compound's mechanism of action is linked to the preferential phosphorylation by viral thymidine (B127349) kinase over the host cell's enzyme.

In cell culture models, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) showed potent inhibition of HSV-2 replication in HeLa cells. The cytotoxic effects of CF3dUrd on uninfected HeLa and Vero cells were effectively reduced by the co-administration of 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), which did not antagonize the antiviral activity against HSV-2. nih.gov This suggests a selective action against the virus-infected cells. In Vero cells, the combination of CF3dUrd and 5'-AdThd resulted in a greater antiviral effect than either compound alone. nih.gov

Kinetic analyses revealed that the Ki values for 5'-AdThd were significantly different for the HeLa cell enzyme (2.2 microM) and the HSV-2 thymidine kinase (36 microM), indicating a preferential inhibition of the host cell enzyme. nih.gov This differential inhibition accounts for the enhanced therapeutic index of CF3dUrd when combined with 5'-AdThd. nih.gov

Furthermore, a study on HEp-2 cells infected with HSV-1 showed that 5-trifluoromethyl-2'-deoxyuridine (F3dThd) competitively inhibited the viral-induced deoxythymidine kinase. The Kmapp for deoxythymidine and the KIapp for F3dThd for the HSV-1-induced enzyme were 63.5 µM and 71.0 µM, respectively. brieflands.com

| Compound/Combination | Virus | Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|---|---|

| 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) | HSV-2 | HeLa, Vero | Inhibition of viral replication | Cytotoxicity in uninfected cells antagonized by 5'-AdThd, while antiviral effect was maintained or enhanced. | nih.gov |

| 5-trifluoromethyl-2'-deoxyuridine (F3dThd) | HSV-1 | HEp-2 | Inhibition of viral deoxythymidine kinase | Competitively inhibited HSV-1 dTK with a KIapp of 71.0 µM. | brieflands.com |

The cytotoxic mechanisms of this compound are linked to its incorporation into DNA and subsequent disruption of cellular processes. Studies on the related compound, 5-fluoro-2'-deoxycytidine (FdCyd), indicate that its cytotoxicity is mediated through the activation of the DNA damage response pathway. nih.govnih.gov Treatment with FdCyd has been shown to induce G2/M cell cycle arrest. nih.govnih.gov

The cytotoxic effects of 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd) can be modulated by other compounds. For example, 5'-amino-5'-deoxythymidine (5'-AdThd) was found to antagonize the antiproliferative actions of CF3dUrd in both HeLa and Vero cells in a dose-dependent manner. nih.gov This antagonism is associated with decreased intracellular levels of CF3dUrd nucleotides in uninfected cells, suggesting that the cytotoxicity is dependent on the phosphorylation of CF3dUrd. nih.gov

In colon cancer HCT-116 cells, the related compound FdCyd was shown to induce apoptosis. brieflands.com This apoptotic effect is linked to the downregulation of DNMT1 and the upregulation of the CIP/KIP and INK4a/ARF gene families. brieflands.com While FdCyd induced apoptosis, it was observed to be less potent in this regard compared to another analog, 5-Aza-CdR. brieflands.com

In Vivo Efficacy Studies in Non-Human Animal Models

The in vivo antitumor activity of this compound has been demonstrated in various murine tumor models. Early studies showed the tumor-inhibitory activity of 5-trifluoromethyl-2'-deoxyuridine in models such as Sarcoma 180 and Leukemia L1210. nih.gov

While direct studies of this compound in Adenocarcinoma 755, Lewis Lung Carcinoma, and RIF-1 tumor models were not extensively found, research on the closely related compound 5-fluoro-2'-deoxycytidine (FdCyd) provides valuable insights. In mice bearing mammary Adenocarcinoma 755, treatment with FdCyd in combination with tetrahydrouridine (B1681287) (H4Urd), a cytidine (B196190) deaminase inhibitor, resulted in selective incorporation of the antimetabolite into tumor DNA and RNA. nih.gov This combination therapy led to a significant number of cures in this model. nih.gov

Similarly, in a Lewis Lung Carcinoma model, the combination of FdCyd and H4Urd demonstrated tumor-selective metabolism and incorporation of antimetabolites compared to treatment with 5-fluorouracil (B62378) or 5-fluoro-2'-deoxyuridine (B1346552) alone. nih.gov

No specific studies were identified that evaluated the efficacy of this compound in the RIF-1 tumor model. The RIF-1 model has been utilized to study the response of tumors to various chemotherapeutic agents and radiation. nih.govosti.gov

| Compound/Combination | Tumor Model | Effect | Citation |

|---|---|---|---|

| 5-trifluoromethyl-2'-deoxyuridine | Sarcoma 180, Leukemia L1210 | Tumor-inhibitory activity | nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) + Tetrahydrouridine (H4Urd) | Adenocarcinoma 755 | Selective tumor incorporation and cures | nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) + Tetrahydrouridine (H4Urd) | Lewis Lung Carcinoma | Tumor-selective metabolism | nih.gov |

The in vivo antiviral efficacy of this compound has been demonstrated in animal models of Herpes Simplex Virus (HSV) infection. In a key study, 5-Trifluoromethyl-2'-deoxyuridine (F3TDR) showed potent therapeutic antiviral activity in rabbits with herpetic keratitis. nih.gov This effect was observed against both strains of herpes virus that were sensitive and those that were resistant to 5-iodo-2'-deoxyuridine. nih.gov This finding highlights the potential of F3TDR as a treatment for ocular HSV infections.

Modulation of Biological Effects by Co-administration with Metabolic Modulators (e.g., Tetrahydrouridine) in Animal Systems

The biological activity of this compound (F3methyl-dCyd) is significantly enhanced when administered in conjunction with a metabolic modulator such as tetrahydrouridine (H4Urd). nih.gov This heightened efficacy is primarily due to the inhibition of cytidine deaminase by tetrahydrouridine. nih.govnih.gov Cytidine deaminase is an enzyme responsible for the deamination of F3methyl-dCyd, a process that leads to its catabolism and reduced systemic availability. nih.gov By blocking this enzyme, tetrahydrouridine prevents the premature breakdown of F3methyl-dCyd, thereby increasing its concentration and therapeutic potential. nih.govnih.gov

In preclinical studies involving mouse models with solid tumors, such as adenocarcinoma 755 and Lewis lung carcinoma, the co-administration of F3methyl-dCyd with low concentrations of tetrahydrouridine demonstrated superior efficacy compared to the administration of 5-trifluorothymidine or F3methyl-dCyd alone. nih.gov This strategy is particularly promising for tumors with elevated levels of cytidine deaminase, as the enzyme's presence at the tumor site can selectively convert F3methyl-dCyd to its active metabolite, 5-trifluorothymidine. nih.gov This targeted conversion allows for a DNA-directed therapeutic approach. The primary mechanism of antitumor activity is believed to be the inhibition of thymidylate synthetase by 5-trifluorothymidine-5'-monophosphate, a downstream anabolite of F3methyl-dCyd. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems

Preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) Studies in Animal Models

Preclinical studies in animal models, including cynomolgus monkeys, have been crucial in defining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. When administered orally (PO) as a single agent, F3methyl-dCyd has negligible plasma concentrations due to extensive first-pass metabolism by cytidine deaminase. nih.gov However, co-administration with tetrahydrouridine significantly improves its oral bioavailability.

Metabolism: The metabolism of F3methyl-dCyd is primarily governed by cytidine deaminase, which converts it to 5-trifluoromethyl-2'-deoxyuridine (trifluridine). nih.gov This is a critical step, as trifluridine (B1683248) is further phosphorylated to the active metabolite that inhibits thymidylate synthetase. nih.gov The use of tetrahydrouridine effectively blocks this deamination systemically, allowing for higher plasma concentrations of the parent compound. nih.govnih.gov

Pharmacokinetic Parameters in Cynomolgus Monkeys: Pharmacokinetic evaluations in cynomolgus monkeys following intravenous (IV) and oral (PO) administration with tetrahydrouridine have provided key data. After IV administration, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of F3methyl-dCyd increased with the dose. nih.govresearchgate.net The compound exhibited a half-life ranging from 22 to 56 minutes and a clearance of approximately 15 mL/min/kg. nih.govresearchgate.net The oral bioavailability of F3methyl-dCyd saw a dramatic increase from less than 1% to a range of 9-25% when co-administered with tetrahydrouridine, with bioavailability improving as the dose of tetrahydrouridine increased. nih.govnih.govresearchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t½) | 22 - 56 minutes | IV administration with Tetrahydrouridine |

| Clearance | ~15 mL/min/kg | IV administration with Tetrahydrouridine |

| Oral Bioavailability | <1% | Oral administration alone |

| Oral Bioavailability | 9% - 25% | Oral administration with Tetrahydrouridine |

Relationship between Compound Exposure and Cellular/Molecular Effects in Preclinical Models

The antitumor effects of this compound are directly linked to its exposure and subsequent metabolic activation at the cellular level. The primary molecular mechanism involves the incorporation of its metabolite, 5-trifluoromethyl-2'-deoxyuridine, into DNA. nih.gov This event is a key contributor to its cytotoxic effects.

Studies have shown that the major mechanism of antitumor activity is the inhibition of thymidylate synthetase by 5-trifluorothymidine-5'-monophosphate, which is formed from F3methyl-dCyd. nih.gov This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell death. The effectiveness of this process is dependent on achieving sufficient concentrations of F3methyl-dCyd and its anabolites within the tumor cells.

In preclinical models of pediatric brain tumors, detailed intracranial pharmacokinetic studies confirmed that systemic administration of a related compound, 5-fluoro-2'-deoxycytidine (FdCyd), with tetrahydrouridine resulted in concentrations within the brain tumors that were sufficient to inhibit tumor cell proliferation in vitro. nih.govnih.gov However, this did not translate to a significant in vivo therapeutic response in these specific models, highlighting the complexity of translating in vitro potency and compound exposure to in vivo efficacy. nih.govnih.gov This underscores the importance of the relationship between not just systemic exposure, but also tumor-specific uptake, metabolism, and the resulting cellular and molecular effects.

Bioanalytical Methodologies for Quantification of the Compound and its Metabolites in Preclinical Matrices

Accurate quantification of this compound and its metabolites in various biological samples is essential for preclinical pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) has been a key analytical technique for this purpose.

An isocratic, ion-paired, reversed-phase HPLC method has been described for the quantitative determination of F3methyl-dCyd and its related antimetabolites. nih.gov This method allows for the extraction and purification of these compounds from DNA, RNA, and free pools. The total analysis time, including the quantification of the primary constituents of DNA and RNA, is approximately 45 minutes. nih.gov

Key performance characteristics of this HPLC method include:

Recovery: Average combined recoveries for the prodrug and its antimetabolites are over 90%. nih.gov

Precision: The average precisions are reported to be 5.51% for 5-fluoro-2'-deoxycytidine and 8.30% for F3methyl-dCyd. nih.gov

Detection Limit: The limit of detection is approximately 1 pmol for unlabeled compounds. nih.gov For radiolabeled compounds, the detection limit can be in the femtomole (5 x 10⁻¹⁵ to 20 x 10⁻¹⁵ mol) range, depending on the sample's condition. nih.gov

Structure Activity Relationship Sar Studies of 5 Trifluoromethyl 2 Deoxycytidine Analogs

Impact of the Trifluoromethyl Group on Biological Activity and Metabolic Stability

The introduction of a trifluoromethyl (CF₃) group at the 5-position of the pyrimidine (B1678525) ring is a critical modification that significantly influences the biological properties of 2'-deoxycytidine (B1670253). The CF₃ group is a strong electron-withdrawing group, which alters the electronic distribution within the pyrimidine ring and affects its interaction with key enzymes involved in nucleoside metabolism and DNA synthesis.

The primary mechanism of action for many fluorinated pyrimidines, including the metabolite of F₃dCyd, 5-trifluoromethyl-2'-deoxyuridine (trifluridine or F₃dUrd), is the inhibition of thymidylate synthase (TS). nih.govnih.gov This enzyme is crucial for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA replication. The monophosphate metabolite, 5-trifluoromethyl-2'-deoxyuridine-5'-monophosphate (F₃dUMP), forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP and leading to cell death. nih.gov The potent inhibitory activity of F₃dUrd against TS highlights the importance of the CF₃ group in its anticancer effects. nih.gov

Furthermore, the CF₃ group contributes to the metabolic stability of the nucleoside. While F₃dCyd itself can be deaminated to F₃dUrd by cytidine (B196190) deaminase, the presence of the CF₃ group can influence the rate of this conversion. nih.gov This metabolic conversion is a key activation step, as F₃dUrd is the species that is subsequently phosphorylated to the active TS inhibitor. nih.gov The stability of the C-F bond also prevents the metabolic degradation that can occur with other halogenated pyrimidines.

However, the trifluoromethyl group is not metabolically inert. Studies have shown that 5-trifluoromethyl-2'-deoxyuridine can undergo base-catalyzed hydrolysis to 5-carboxy-2'-deoxyuridine (B46656) (5-COOH-dUrd). nih.gov This hydrolysis is pH-dependent, with faster rates at higher pH values. nih.gov The resulting 5-COOH-dUrd exhibits its own biological activity, inhibiting cell growth by blocking the de novo pyrimidine biosynthetic pathway. nih.gov

Comparative Analysis with Other Pyrimidine Nucleoside Analogs

To better understand the unique properties of 5-Trifluoromethyl-2'-deoxycytidine, it is essential to compare it with other structurally related pyrimidine nucleoside analogs.

5-Fluoro-2'-deoxycytidine (B1672315) and its Derivatives

5-Fluoro-2'-deoxycytidine (FdCyd) is another important fluorinated pyrimidine analog. Like F₃dCyd, FdCyd is a prodrug that requires metabolic activation. It is deaminated to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), which is then phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase. nih.gov

While both FdCyd and F₃dCyd act as prodrugs for TS inhibitors, the nature of the fluorine substitution (a single fluorine atom versus a trifluoromethyl group) leads to differences in their electronic properties and steric bulk, which can affect their interaction with metabolic enzymes and target proteins. For instance, a comparative study of various fluorinated pyrimidines, including FdCyd and F₃dCyd, can be performed using techniques like high-performance liquid chromatography to quantify the parent compounds and their metabolites. nih.gov

Recent research has also explored the effects of FdCyd on DNA methyltransferase 1 (DNMT1). Studies in colon cancer cell lines have shown that FdCyd can inhibit cell growth and induce apoptosis, in part by downregulating DNMT1 expression and subsequently increasing the expression of cyclin-dependent kinase inhibitors. brieflands.com This suggests that in addition to TS inhibition, FdCyd may exert its anticancer effects through epigenetic mechanisms.

In the context of antiviral research, gemcitabine (B846), a difluoro-deoxycytidine analog, has shown significantly higher potency against SARS-CoV-2 compared to 2'-fluoro-2'-deoxycytidine (2FdC). nih.gov This highlights that even within the fluoro-substituted deoxycytidine family, the number and position of fluorine atoms are critical determinants of biological activity. nih.gov

5-Trifluoro-2'-deoxyuridine and Related Analogs

5-Trifluoromethyl-2'-deoxyuridine (trifluridine or F₃dUrd), the deaminated metabolite of F₃dCyd, is a key player in the antitumor activity of this class of compounds. nih.gov Its primary mechanism is the potent inhibition of thymidylate synthase. nih.gov The incorporation of F₃dUrd into DNA can also contribute to its cytotoxic effects. nih.gov

The stability of the trifluoromethyl group during DNA synthesis is a critical factor. Attempts to incorporate 2'-deoxy-5-(trifluoromethyl)uridine into DNA have shown that under certain conditions, the trifluoromethyl group can be converted to a cyano group, resulting in DNA containing 5-cyano-2'-deoxyuridine. nih.gov This highlights the chemical reactivity of the trifluoromethyl group and the importance of the enzymatic and chemical environment.

SAR studies have also been conducted on analogs of F₃dUrd with modifications at the sugar moiety. For example, the synthesis and biological evaluation of 5-(trifluoromethyl)-2'-deoxy-2'-fluoro-β-D-arabinofuranosyluracil (F₃-FMAU) have been reported. nih.gov These studies compare the activity of 2'-deoxy and 2'-fluoroarabino series, revealing that modifications to the sugar can significantly impact cytotoxicity and the inhibition of thymidylate synthase. nih.gov

The clinical pharmacology of trifluridine (B1683248) has been studied, with investigations into its metabolism, excretion, and half-life in patients. nih.gov These studies are crucial for understanding the in vivo behavior of the drug and optimizing its therapeutic use.

Other Cytidine and Deoxycytidine Derivatives (e.g., Gemcitabine, 5-Aza-2'-deoxycytidine)

A broader comparison with other cytidine and deoxycytidine derivatives provides further context for the SAR of F₃dCyd.

Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used anticancer drug. Its primary mechanism of action involves the incorporation of its triphosphate metabolite into DNA, leading to chain termination and apoptosis. nih.gov The presence of two fluorine atoms at the 2'-position of the sugar moiety is a key structural feature that distinguishes it from F₃dCyd and confers its unique biological activity. The sensitivity of cancer cells to gemcitabine is related to the accumulation and retention of its active triphosphate form. nih.gov Comparative antiviral studies have shown gemcitabine to be significantly more potent than 2'-fluoro-2'-deoxycytidine against SARS-CoV-2, underscoring the critical role of the difluoro group at the 2' position for this specific activity. nih.gov

5-Aza-2'-deoxycytidine (Decitabine) is an epigenetic drug that acts as a DNA methyltransferase (DNMT) inhibitor. nih.govsigmaaldrich.com After incorporation into DNA, it forms a covalent bond with DNMT, leading to the enzyme's degradation and subsequent DNA demethylation. nih.govnih.gov This reactivates silenced tumor suppressor genes. nih.gov Unlike F₃dCyd, which primarily targets DNA synthesis through TS inhibition, decitabine's main target is the epigenetic machinery of the cell. Its analog, 5-azacytidine, is incorporated into both RNA and DNA and has a different spectrum of activity. nih.govresearchgate.net Preclinical studies have suggested that 5-aza-2'-deoxycytidine is a more potent antileukemic agent than 5-azacytidine. nih.gov

Identification of Key Structural Determinants for Target Binding and Efficacy

The efficacy of this compound and its analogs is intricately linked to specific structural features that govern their interaction with biological targets.

For the primary target, thymidylate synthase, the 5-trifluoromethyl group of the metabolite F₃dUMP is the key determinant for potent inhibition. The strong electron-withdrawing nature of the CF₃ group facilitates the formation of a stable covalent bond within the active site of the enzyme, effectively trapping it in an inactive complex.

The deoxyribose sugar moiety is essential for the recognition and phosphorylation of the nucleoside by cellular kinases to its active monophosphate, diphosphate, and triphosphate forms. Modifications to the sugar, such as the introduction of fluorine at the 2'-position as seen in F₃-FMAU, can alter the substrate specificity for these kinases and polymerases, thereby modulating the compound's activity and metabolic fate. nih.gov

For analogs like gemcitabine, the difluoro group at the 2'-position of the sugar is the critical structural feature. nih.gov This modification is responsible for its unique mechanism of "masked chain termination" after incorporation into DNA.

In the case of 5-aza-2'-deoxycytidine, the nitrogen atom at the 5-position of the pyrimidine ring is the crucial structural element. This modification allows for the covalent trapping of DNA methyltransferase, leading to its degradation and the subsequent demethylation of DNA. nih.govnih.gov

Interactive Data Tables

Table 1: Comparative IC₅₀ Values of Cytidine Analogs in HCT-116 Colon Cancer Cells

| Compound | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) | Primary Mechanism of Action |

|---|---|---|---|

| 5-Fluoro-2'-deoxycytidine (FdCyd) | 1.72 ± 0.23 | 1.63 ± 0.21 | Inhibition of Thymidylate Synthase |

| 5-Azacytidine (5-AzaC) | 2.18 ± 0.33 | 1.98 ± 0.29 | DNA/RNA Methylation Inhibition |

| 5-Aza-2'-deoxycytidine (Decitabine) | 4.08 ± 0.61 | 3.18 ± 0.50 | DNA Methylation Inhibition |

Data from a study on HCT-116 colon cancer cells. brieflands.com

Table 2: Antiviral Activity of Gemcitabine and 2'-Fluoro-2'-deoxycytidine against SARS-CoV-2

| Compound | EC₅₀ (µM) | CC₅₀ (µM) in Vero CCL-81 cells |

|---|---|---|

| Gemcitabine | 1.2 | >300 |

| 2'-Fluoro-2'-deoxycytidine (2FdC) | 175.2 | >300 |

| Remdesivir (for comparison) | 35.4 | >300 |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. nih.gov

Mechanisms of Resistance in Preclinical Models to 5 Trifluoromethyl 2 Deoxycytidine

Cellular and Molecular Adaptations Leading to Resistance to Nucleoside Analogs

The development of resistance to nucleoside analogs like trifluridine (B1683248) is a multifactorial process. Cancer cells can acquire resistance through various adaptations that either prevent the drug from reaching its target or mitigate its cytotoxic effects.

One of the primary adaptations involves alterations in the metabolic pathways responsible for activating or catabolizing the drug. For a nucleoside analog to be effective, it must typically be phosphorylated into its active triphosphate form. nih.gov Conversely, catabolic enzymes can degrade the drug into inactive metabolites. A cell's resistance can therefore be enhanced by decreasing the activity of activating enzymes or increasing the activity of degrading enzymes. oaepublish.com

Resistance can also emerge from changes in the drug's molecular target. For instance, trifluridine's cytotoxicity is linked to its incorporation into DNA and its inhibition of thymidylate synthase (TS). drugbank.com Elevated expression of TS is a well-established mechanism of resistance to other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), as it requires higher concentrations of the drug to achieve the same level of enzyme inhibition. oaepublish.com

Furthermore, dysregulation of apoptosis, or programmed cell death, is a common feature of drug-resistant cancer cells. oaepublish.com Cells may acquire mutations in genes that control the apoptotic cascade, such as the p53 tumor suppressor gene or members of the Bcl-2 family, making them less susceptible to the DNA damage-induced cell death signals initiated by trifluridine. mdpi.com

Finally, cellular adaptations can include changes in drug transport. Reduced expression or function of the nucleoside transporters responsible for bringing the drug into the cell, such as the human equilibrative nucleoside transporters (hENT1 and hENT2), can limit the intracellular concentration of the analog, thereby conferring resistance. nih.govnih.gov

Role of Enzyme Alterations in Resistance Development (e.g., altered deoxycytidine kinase, cytidine (B196190) deaminase)

The enzymatic machinery of the cell plays a pivotal role in both the activation and inactivation of 5-Trifluoromethyl-2'-deoxycytidine and other nucleoside analogs. Alterations in these enzymes are a cornerstone of acquired resistance in preclinical models.

Deoxycytidine Kinase (dCK): Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the initial and rate-limiting phosphorylation of deoxycytidine and several of its analogs. wikipedia.orgnih.gov For many nucleoside analogs to become active cytotoxic agents, they must be phosphorylated by dCK to their monophosphate form. taylorandfrancis.com A deficiency in dCK activity is a major mechanism of resistance to these drugs. nih.govwikipedia.org This deficiency can arise from mutations in the DCK gene that inactivate the enzyme or from the downregulation of its expression. nih.gov In preclinical models, cancer cell lines selected for resistance to nucleoside analogs like cytarabine (B982) and 5-aza-2'-deoxycytidine frequently exhibit reduced or absent dCK activity. nih.govnih.gov Transfecting these resistant cells with a functional wild-type DCK gene has been shown to restore sensitivity to the drug, confirming the enzyme's central role in the resistance phenotype. nih.gov

Cytidine Deaminase (CDA): Cytidine deaminase (CDA) is an enzyme that catalyzes the deamination of cytidine and its analogs, converting them into uridine (B1682114) and its corresponding analogs. nih.govnih.gov This conversion typically results in detoxification, as the deaminated forms are often less active or completely inactive. nih.gov Overexpression of CDA is a significant mechanism of resistance to cytidine analogs. nih.govcrct-inserm.fr In preclinical studies, cells engineered to overexpress CDA show a marked increase in resistance to drugs like 5-aza-2'-deoxycytidine. nih.govnih.gov This resistance is directly attributable to the increased rate of drug inactivation, which prevents the agent from being incorporated into DNA or RNA to exert its cytotoxic effects. High CDA activity has been identified as a key factor in the intrinsic resistance of some carcinoma cells to cytarabine. drugbank.com

| Enzyme | Function in Nucleoside Metabolism | Alteration in Resistant Cells | Consequence of Alteration |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Activates nucleoside analogs via phosphorylation (rate-limiting step). wikipedia.orgnih.gov | Decreased expression or inactivating mutations. nih.gov | Failure to convert the drug to its active triphosphate form, leading to drug insensitivity. nih.govwikipedia.org |

| Cytidine Deaminase (CDA) | Inactivates cytidine analogs via deamination. nih.govnih.gov | Increased expression or activity. nih.govcrct-inserm.fr | Enhanced detoxification/inactivation of the drug, reducing its effective concentration. nih.gov |

Preclinical Strategies to Circumvent Acquired Resistance

The understanding of resistance mechanisms has spurred the development of various preclinical strategies aimed at overcoming or bypassing them. These approaches often involve combination therapies or the development of novel agents.

One prominent strategy is the co-administration of an enzyme inhibitor to block the drug's inactivation. For resistance mediated by CDA, the use of a CDA inhibitor such as Tetrahydrouridine (B1681287) (THU) has shown promise. In preclinical models, THU can reverse CDA-mediated resistance and synergistically enhance the cytotoxicity of cytidine analogs. nih.govnih.gov Similarly, the combination product TAS-102 pairs trifluridine with Tipiracil (B1663634) , an inhibitor of thymidine (B127349) phosphorylase. Thymidine phosphorylase is the primary enzyme responsible for degrading trifluridine into its inactive metabolite, 5-(trifluoromethyl)uracil. drugbank.com By inhibiting this enzyme, tipiracil increases the bioavailability and maintains effective concentrations of trifluridine, allowing it to be effective even in tumors that might otherwise rapidly catabolize it. drugbank.comnih.gov

Another innovative approach involves protein engineering and gene therapy. Researchers have successfully engineered variants of deoxycytidine kinase (dCK) with an altered substrate specificity. nih.gov The goal is to create an enzyme that can more efficiently phosphorylate specific nucleoside analogs that are poor substrates for the wild-type enzyme. Such engineered enzymes could be delivered to cancer cells via gene therapy, sensitizing them to an analog that would normally be ineffective, thereby creating a highly targeted therapeutic window. nih.gov

Combination therapies that target multiple cellular pathways simultaneously are also a key strategy. For example, combining a nucleoside analog with an agent that inhibits a key survival pathway or an apoptosis-regulating protein could potentially overcome resistance. mdpi.com By tackling both the primary mechanism of action and the cell's adaptive resistance strategies, such combinations may prevent the emergence of resistant clones.

| Strategy | Mechanism of Action | Example | Preclinical Finding |

|---|---|---|---|

| Enzyme Inhibition | Preventing the metabolic inactivation of the primary drug. | Trifluridine combined with Tipiracil (a thymidine phosphorylase inhibitor). drugbank.com | Tipiracil increases the bioavailability of trifluridine, demonstrating antitumor activity in both 5-FU-sensitive and resistant colorectal cancer cell lines. drugbank.comnih.gov |

| Enzyme Inhibition | Blocking the deamination and inactivation of cytidine analogs. | Cytidine analogs combined with Tetrahydrouridine (THU) (a CDA inhibitor). nih.gov | THU reverses CDA-mediated drug resistance and potentiates the cytotoxic effects of the nucleoside analog. nih.govnih.gov |

| Enzyme Engineering / Gene Therapy | Introducing a modified kinase to more efficiently activate a prodrug. | Delivery of an engineered dCK variant (dCKEN). nih.gov | Designer dCK variants show significantly improved activity with 5-substituted pyrimidine (B1678525) analogs, making them candidates for suicide gene therapy applications. nih.gov |

Computational and Biophysical Studies of 5 Trifluoromethyl 2 Deoxycytidine

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions (e.g., Thymidylate Synthase)

Molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as a modified nucleoside, and its biological target. For fluorinated pyrimidine (B1678525) analogues, a primary target is often thymidylate synthase (TS), an enzyme essential for DNA synthesis. nih.gov While specific molecular docking studies for 5-Trifluoromethyl-2'-deoxycytidine are not extensively detailed in the available literature, the interactions of its close analogue, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine or CF3dUrd), are well-documented.

It is hypothesized that this compound may act as a prodrug that, after cellular uptake and phosphorylation, is converted to the corresponding uridine (B1682114) derivative by deamination. The resulting 5-trifluoromethyl-2'-deoxyuridine monophosphate (CF3dUMP) is a known potent inhibitor of thymidylate synthase. Docking simulations of CF3dUMP with TS would reveal key binding interactions within the enzyme's active site. These simulations typically show that the pyrimidine ring occupies the same binding pocket as the natural substrate, deoxyuridine monophosphate (dUMP). The trifluoromethyl group is crucial for the inhibitory mechanism, as it prevents the methylation at the 5-position required for the conversion of dUMP to deoxythymidine monophosphate (dTMP). Molecular dynamics simulations would further elucidate the stability of the enzyme-ligand complex over time and highlight the conformational changes in the enzyme upon binding of the inhibitor.

Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Selectivity

Quantum chemical calculations offer a deep understanding of the electronic structure of a molecule, which governs its reactivity and the mechanisms of its chemical reactions. For this compound, these calculations can provide insights into several aspects:

Effect of the Trifluoromethyl Group: Calculations can quantify the electron-withdrawing effect of the CF3 group on the pyrimidine ring. This effect is critical for its biological activity, influencing factors like the acidity of the N3 proton and the susceptibility of the C6 position to nucleophilic attack, which is a key step in the mechanism of thymidylate synthase inhibition.

Reaction Mechanisms: Quantum chemical modeling can be used to map the potential energy surface of reactions involving TFdC, such as its enzymatic phosphorylation or its deamination to the corresponding uridine analogue. This allows for the determination of transition states and activation energies, providing a detailed picture of the reaction kinetics.

Spectroscopic Properties: These calculations can help in the interpretation of experimental spectra, such as NMR, by predicting chemical shifts. This is particularly valuable for the ¹⁹F nucleus in the trifluoromethyl group, whose chemical shift is highly sensitive to the local molecular environment. acs.org

While specific quantum chemical studies on this compound are not widely published, the application of these methods represents a promising avenue for future research to precisely understand its mechanism of action and to guide the design of new analogues with improved properties.

Computational Approaches for Predicting Metabolic Fate and Pathways (e.g., hydrolysis pathways)

Predicting the metabolic fate of a drug candidate is a critical step in its development. Computational tools, such as rule-based systems and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict metabolic pathways. nih.gov These systems use databases of known metabolic reactions to predict how a novel compound might be transformed in the body.

Computational models could predict this pathway by identifying the trifluoromethyl group as a site susceptible to hydrolysis under physiological conditions. The table below summarizes the experimentally determined hydrolysis rates for the related compound, CF3dUrd, which provides a basis for what a predictive computational model would be expected to find. nih.gov

Table 1: Hydrolysis Kinetics of 5-Trifluoromethyl-2'-deoxyuridine at 37°C

| pH | Rate Constant (s⁻¹) | Half-life (hours) |

|---|---|---|

| 7.0 | 4.19 x 10⁻⁵ | 45.7 |

| 7.5 | 9.30 x 10⁻⁵ | 20.6 |

| 8.0 | 1.61 x 10⁻⁴ | 11.9 |

This interactive table is based on data from a study on the hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. nih.gov

Biophysical Characterization of DNA/RNA Interactions (e.g., NMR spectroscopy, Circular Dichroism)

Biophysical techniques are essential for understanding how modified nucleosides affect the structure and stability of DNA and RNA. The incorporation of this compound into oligonucleotides has been studied to probe nucleic acid conformations.

¹⁹F NMR Spectroscopy: The fluorine atoms of the trifluoromethyl group serve as a sensitive NMR probe. acs.org The ¹⁹F chemical shift is highly responsive to changes in the local environment, making it an excellent tool for monitoring conformational transitions in nucleic acids. acs.org Research has shown that when this compound is incorporated into a d(CG)₆ sequence, ¹⁹F NMR can be used to track the salt-induced transition from the right-handed B-form DNA to the left-handed Z-form DNA. acs.org This demonstrates the utility of TFdC as a non-perturbative probe for studying DNA dynamics.

Table 2: Summary of Biophysical Studies on Oligonucleotides Containing Trifluoromethylated Cytidine (B196190) Analogues

| Technique | Finding | Significance | Reference |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Allowed for the tracking of B-DNA to Z-DNA transition. | Demonstrates TFdC is a valuable probe for monitoring DNA conformational changes. | acs.org |

Future Directions and Research Opportunities for 5 Trifluoromethyl 2 Deoxycytidine

Elucidation of Unexplored Molecular Targets and Pathways

While the principal mechanism of 5-Trifluoromethyl-2'-deoxycytidine and its active form, trifluridine (B1683248) (FTD), involves incorporation into DNA and inhibition of thymidylate synthase, there is a growing interest in identifying additional molecular targets and cellular pathways affected by this compound. patsnap.comdrugbank.com Research suggests potential immunomodulatory properties that are not yet fully understood. patsnap.com Future investigations could focus on how FTD and its metabolites interact with components of the immune system, potentially enhancing the body's ability to recognize and eliminate malignant cells.

Furthermore, exploring the impact of FTD on cellular processes beyond DNA synthesis and repair could reveal novel therapeutic avenues. For instance, its influence on RNA metabolism and function remains an area ripe for exploration. A deeper understanding of these secondary mechanisms could lead to the development of new combination therapies or the repurposing of FTD for other diseases. The use of F₃dC in combination with tetrahydrouridine (B1681287) (H₄Urd) has been shown to decrease its systemic deamination, suggesting that targeting metabolic pathways can enhance its efficacy. nih.gov This points to the need for further studies on how manipulating cellular metabolism can optimize the therapeutic window of FTD.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To better predict clinical outcomes and dissect the mechanisms of action of this compound, the development and utilization of more sophisticated preclinical models are paramount. Traditional two-dimensional cell cultures and standard animal models often fail to recapitulate the complexity of human tumors and their microenvironment. mdpi.com

Patient-Derived Xenografts (PDXs): PDX models, which involve implanting patient tumor tissue into immunodeficient mice, have emerged as a powerful tool. nih.govnih.gov These models better preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant platform to test the efficacy of FTD. mdpi.comnih.gov Studies have already demonstrated the utility of PDX models in evaluating the antitumor activity of trifluridine/tipiracil (B1663634) (the combination of FTD and a thymidine (B127349) phosphorylase inhibitor) in cancers like colorectal and gastric cancer. drugbank.comnih.gov Future research can expand the use of PDX models to a wider range of tumor types and to investigate mechanisms of resistance to FTD-based therapies. nih.govclinicaltrials.gov

Organoid Models: Three-dimensional organoid cultures derived from patient stem cells or tumor cells provide another promising avenue. broadinstitute.org Organoids can mimic the structural and functional complexity of organs and tumors, allowing for high-throughput screening of drug efficacy and toxicity in a more physiologically relevant context. broadinstitute.orgnih.gov Brain, kidney, and tumor organoids are already being used to gain insights into disease mechanisms and therapeutic responses. broadinstitute.org The application of organoid technology to study FTD could provide valuable data on its cell-type-specific effects and help identify biomarkers for patient stratification.

Integration of Multi-Omics Data in Preclinical Research (e.g., InVivomics)

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the cellular response to this compound. Integrating these multi-omics datasets, a field sometimes referred to as "InVivomics," can reveal novel biomarkers, predict therapeutic response, and uncover intricate molecular networks perturbed by the drug. plos.org

For example, a multi-omics analysis of tumors treated with FTD could identify specific gene expression signatures, protein modifications, or metabolic shifts that correlate with sensitivity or resistance. plos.org This information is crucial for personalizing treatment strategies and developing rational combination therapies. Combining chromatin accessibility data with gene expression analysis can pinpoint key regulatory elements and transcription factors involved in the host immune defense against infections, a methodology that could be adapted to understand the immunomodulatory effects of FTD. plos.org

Novel Synthetic Strategies for Analog Development with Improved Pharmacological Profiles

The synthesis of novel analogs of this compound with enhanced pharmacological properties remains a key area of research. The goal is to develop compounds with improved metabolic stability, increased bioavailability, and greater selectivity for cancer cells. acs.orgmdpi.com

One strategy involves modifying the sugar moiety of the nucleoside. The introduction of fluorine atoms at different positions on the sugar ring can significantly impact the compound's conformational rigidity and metabolic stability. acs.orgmdpi.com Researchers are exploring both divergent approaches (direct fluorination of the nucleoside) and convergent approaches (coupling a fluorinated sugar with a nucleobase) to create a diverse library of fluorinated analogs. mdpi.com Another approach focuses on creating "depot" forms of FTD by masking it with other chemical groups. nih.gov These derivatives can release the active drug over a prolonged period, potentially improving its therapeutic index. nih.gov

The development of new synthetic methodologies, such as those for creating triazole and isoxazole (B147169) functionalized derivatives, can also lead to compounds with novel biological activities, including anticancer and antibacterial properties. nih.govmdpi.com

Rational Design of Next-Generation Fluorinated Nucleoside Analogs

Building upon the knowledge gained from structure-activity relationship (SAR) studies and computational modeling, researchers are now able to rationally design the next generation of fluorinated nucleoside analogs. nih.govdrugdesign.org The aim is to create molecules that are more potent, less toxic, and capable of overcoming mechanisms of drug resistance.